2-Chloro-5-(chlorosulfonyl)nicotinic acid
Description
2-Chloro-5-(chlorosulfonyl)nicotinic acid is a halogenated and sulfonated derivative of nicotinic acid, a pyridine-based carboxylic acid. The chlorosulfonyl group is particularly reactive, enabling further functionalization via nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
2-chloro-5-chlorosulfonylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-5-4(6(10)11)1-3(2-9-5)14(8,12)13/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTZZRPMYAKSFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725650 | |
| Record name | 2-Chloro-5-(chlorosulfonyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476156-65-7 | |
| Record name | 2-Chloro-5-(chlorosulfonyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-(chlorosulfonyl)nicotinic acid can be synthesized through various methods. One common approach involves the chlorination of nicotinic acid derivatives. For instance, the chlorination of nicotinic acid N-oxide can yield 2-chloronicotinic acid, which can then be further functionalized to introduce the chlorosulfonyl group . Another method involves the substitution of the hydroxyl group in 2-hydroxynicotinic acid with a chlorosulfonyl group .
Industrial Production Methods
Industrial production of 2-Chloro-5-(chlorosulfonyl)nicotinic acid typically involves large-scale chlorination and sulfonation reactions. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(chlorosulfonyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the chlorosulfonyl group.
Major Products Formed
Substitution Reactions: Products include various substituted nicotinic acid derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Products include sulfonic acid derivatives.
Scientific Research Applications
2-Chloro-5-(chlorosulfonyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chlorosulfonyl)nicotinic acid involves its interaction with various molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Chloro-5-(chlorosulfonyl)nicotinic acid with structurally related nicotinic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Key Observations
- Reactivity : The chlorosulfonyl group in the target compound offers superior reactivity for sulfonamide or sulfonate ester formation compared to -CF₃ or -COOH groups in analogues .
- Acidity : Trifluoromethyl (-CF₃) and chlorosulfonyl (-SO₂Cl) groups increase acidity relative to -COOH alone. For example, 2-Chloro-5-(trifluoromethyl)nicotinic acid (pKa ~1.5) is more acidic than 5-Chloro-2-hydroxynicotinic acid (pKa ~3.0) due to stronger electron withdrawal .
- Lipophilicity : Methyl (-Me) and aromatic substituents (e.g., in and ) enhance lipophilicity, improving membrane permeability in drug design .
Biological Activity
2-Chloro-5-(chlorosulfonyl)nicotinic acid is a chlorinated derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by the presence of both chlorine and sulfonyl groups, suggests diverse mechanisms of action that may contribute to its efficacy against various biological targets.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C6H4Cl2N2O3S |
| Molecular Weight | 239.07 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that 2-Chloro-5-(chlorosulfonyl)nicotinic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against resistant strains. Studies have reported minimum inhibitory concentrations (MIC) in the range of 1.95–15.62 µg/mL against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis .
Case Study: Antibacterial Efficacy
A study focusing on the antibacterial activity of this compound found that modifications in its structure enhanced activity against resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The anticancer potential of 2-Chloro-5-(chlorosulfonyl)nicotinic acid has been explored in various studies. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate enzyme activity and influence signaling pathways related to cell growth is believed to be crucial in its anticancer effects.
Mechanism of Action
- Enzyme Interaction : The chlorosulfonyl group can interact with key enzymes, leading to inhibition or activation of biochemical pathways relevant to cancer progression.
- Receptor Binding : Its structural features allow it to bind effectively to specific receptors involved in cellular signaling, resulting in altered biological responses .
Research Findings
Recent studies have provided insights into the molecular docking and interaction profiles of 2-Chloro-5-(chlorosulfonyl)nicotinic acid with various biological targets. These findings suggest that the compound may serve as a valuable scaffold for further drug development aimed at treating infections and cancer.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-Chloro-5-(chlorosulfonyl)nicotinic acid, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5,5-Dimethyl-2-(((4-nitrophenyl)... | Antimicrobial, Anticancer | Unique substitution pattern |
| Other chlorinated nicotinic derivatives | Variable | Varying degrees of efficacy against pathogens |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
